Hydantocidin

Descripción

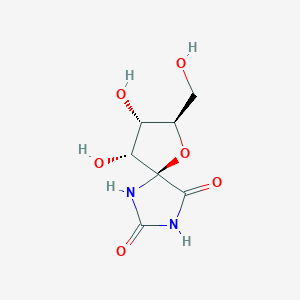

Hydantocidin is a naturally occurring spironucleoside first isolated from the fermentation broth of Streptomyces hygroscopicus SANK 63584 . It exhibits potent herbicidal activity with efficacy comparable to glyphosate against annual weeds while demonstrating low toxicity to non-target organisms, including mammals, fish, and microbes . Structurally, this compound features a unique spirocyclic hydantoin moiety fused to a ribofuranose sugar (Figure 1), a configuration critical for its bioactivity .

Mode of Action: this compound functions as a proherbicide. Upon phosphorylation at the 5′-position in planta, it inhibits adenylosuccinate synthetase (AdSS), an enzyme in the de novo purine biosynthesis pathway . The crystal structure of this compound 5′-phosphate bound to AdSS (2.6 Å resolution) revealed competitive inhibition at the feedback regulatory site of the enzyme, mimicking adenosine 5′-monophosphate (AMP) .

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

130607-26-0 |

|---|---|

Fórmula molecular |

C7H10N2O6 |

Peso molecular |

218.16 g/mol |

Nombre IUPAC |

(5S,7R,8S,9R)-8,9-dihydroxy-7-(hydroxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione |

InChI |

InChI=1S/C7H10N2O6/c10-1-2-3(11)4(12)7(15-2)5(13)8-6(14)9-7/h2-4,10-12H,1H2,(H2,8,9,13,14)/t2-,3-,4-,7+/m1/s1 |

Clave InChI |

RFZZKBWDDKMWNM-GTBMBKLPSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@H]([C@]2(O1)C(=O)NC(=O)N2)O)O)O |

SMILES canónico |

C(C1C(C(C2(O1)C(=O)NC(=O)N2)O)O)O |

Otros números CAS |

130607-26-0 |

Sinónimos |

hydantocidin |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Herbicidal Activity

Mechanism of Action:

Hydantocidin exhibits potent herbicidal activity against a wide range of weeds, including both monocotyledonous and dicotyledonous species. Its mode of action involves acting as a proherbicide that requires phosphorylation at the 5' position to inhibit adenylosuccinate synthetase, an enzyme crucial for purine biosynthesis. This inhibition disrupts the growth of target plants by blocking the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) .

Case Studies:

-

Inhibition Studies:

Research has demonstrated that this compound's effects can be reversed by supplementing growth media with AMP, indicating its specific action on the purine biosynthesis pathway. In experiments using Arabidopsis thaliana, it was shown that while this compound itself did not inhibit adenylosuccinate synthetase directly, its phosphorylated derivative did so effectively . -

Structural Analysis:

The crystal structure of the enzyme-inhibitor complex has been elucidated, providing insights into how this compound binds to adenylosuccinate synthetase. This structural information is pivotal for designing new herbicides based on this compound's framework .

Derivatives and Analogues

Research efforts have also focused on synthesizing derivatives of this compound to enhance its herbicidal properties. For instance:

- Deoxy Derivatives: Various deoxy derivatives were synthesized and tested for herbicidal activity, revealing that modifications to the furanose ring significantly affect efficacy .

- Carbonyl Derivatives: The synthesis of carbonyl derivatives aimed to explore their potential as herbicides, with varying degrees of success reported in terms of activity against specific weed species .

Potential Agricultural Applications

Given its effectiveness against weeds and specific target mechanisms, this compound presents promising applications in agriculture:

- Natural Herbicide Development: Its natural origins make it an attractive candidate for developing environmentally friendly herbicides that could reduce reliance on synthetic chemicals.

- Integrated Pest Management (IPM): this compound could be incorporated into IPM strategies, providing a biological control option that complements existing practices.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Hydantocidin belongs to the hydantoin and spironucleoside families. Below is a detailed comparison with structurally or functionally analogous compounds:

2-Thiothis compound

- Structure : The oxygen atom at position 2 of the hydantoin ring is replaced with sulfur .

- Activity : Retains herbicidal activity comparable to this compound (GR₅₀ = 29 mg/L for this compound vs. similar efficacy for 2-thiothis compound) .

- Mechanism : Likely shares the same AdSS inhibition pathway, though phosphorylation efficiency may differ due to altered electronic properties .

5′-Phosphothis compound Analogues

- Structure : Derivatives with modifications at the 5′-phosphate group or ribose moiety .

- Activity :

- Significance : Highlights the role of phosphate group optimization in enhancing target binding .

Deoxythis compound Derivatives

- Structure: Removal of hydroxyl groups from the ribofuranose ring .

- Activity : Loss of herbicidal activity, emphasizing the necessity of the sugar moiety for target recognition and bioavailability .

Glucopyranose Spirohydantoins

- Structure: Ribofuranose replaced with glucopyranose .

- Efficacy : Molecular modeling predicted strong binding, but herbicidal activity remains uncharacterized .

Data Table: Key Compounds and Properties

Research Findings and Implications

- Stereochemical Sensitivity : Synthesis of 15 this compound stereoisomers revealed that bioactivity depends critically on the spirocyclic configuration at C1′ of the ribose .

- Synthetic Strategies : The Bucherer–Bergs reaction enables efficient hydantoin ring formation, though spironucleoside synthesis requires precise stereochemical control .

Métodos De Preparación

Pathway A: Cyclopentane-First Approach

This strategy prioritizes the assembly of the functionalized cyclopentane ring, followed by hydantoin ring formation. Key steps include:

-

Phosphine-Catalyzed [3+2] Cycloaddition : Ethyl 2-butynoate (3-carbon synthon) reacts with methyl 2-[(diphenylmethylene)amino]acrylate (electron-deficient alkene) to yield regioisomer A (3-ethyl, 1-methyl 1-[(diphenylmethylene)amino]-3-cyclopentene-1,3-dicarboxylate).

-

Urea Formation : Treatment of the cycloadduct with potassium cyanate (KCNO) in hydrochloric acid (HCl) generates a urea intermediate.

-

Hydantoin Cyclization : Base-mediated cyclization of the urea forms the hydantoin ring, necessitating nitrogen protection (e.g., benzyl groups) for subsequent transformations.

Pathway B: Methylene Hydantoin Cycloaddition Approach

Here, the hydantoin ring is incorporated into the electron-deficient alkene component as a 5-methylene hydantoin:

-

Synthesis of 5-Methylene Hydantoins : Derived from amino acids (e.g., serine, cystine), these substrates undergo phosphine-catalyzed cycloaddition with ethyl 2-butynoate or ethyl 2,3-butadienoate.

-

Regioselectivity Control : Achiral alkynes/allenes favor regioisomer A, while chiral auxiliaries (e.g., Oppolzer’s camphorsultam) enable diastereoselective formation of regioisomer B.

Detailed Synthetic Procedures

Cycloaddition Reactions and Regioselectivity

The phosphine-catalyzed [3+2] cycloaddition is pivotal for constructing the spirocyclic core. Key findings include:

-

Regioisomer Preference : Ethyl 2-butynoate with methyl 2-[(diphenylmethylene)amino]acrylate yields exclusively regioisomer A (cyclopentene dicarboxylate).

-

Chiral Auxiliary Effects : Using (4S)-benzyl-2-oxazolidinone reverses regioselectivity, favoring regioisomer B with 85% diastereomeric excess.

Table 1: Regioselectivity in Cycloaddition Reactions

| Substrate | Chiral Auxiliary | Regioisomer | Yield (%) |

|---|---|---|---|

| Ethyl 2-butynoate | None | A | 72 |

| Ethyl 2,3-butadienoate | Camphorsultam | A | 68 |

| N-2-Alkynoate oxazolidinone | (4S)-Benzyl-2-oxazolidinone | B | 65 |

Urea Intermediate Route

Bucherer-Berg Reaction

Thiohydantoin Derivatives

-

Thiourea Condensation : L-Tyrosine and thiourea reflux in HCl yield 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one, acylated with benzoic acids (DCC/DMAP) for herbicidal derivatives.

Protection and Deprotection Strategies

-

Nitrogen Protection : Benzyl groups prevent undesired side reactions during hydantoin functionalization.

-

Alcohol Protection : Acetylation of dihydroxylated intermediates (e.g., 6,7-di-epi-carbocyclic this compound) using acetic anhydride.

Stereochemical Control and Functionalization

-

Dihydroxylation : OsO4-mediated syn-dihydroxylation of cyclopentene introduces vicinal diols, with stereochemistry controlled by substrate geometry.

-

Reduction : LiAlH4 reduces esters to primary alcohols, critical for final deprotection.

Alternative Synthetic Approaches

Q & A

Q. What analytical methods are most effective for determining the structural configuration of Hydantocidin and its analogs?

this compound’s spironucleoside structure requires a combination of spectroscopic techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR), particularly - and -NMR, is critical for resolving stereochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular formulas. X-ray crystallography is recommended for resolving complex cyclic systems, as demonstrated in studies of Streptomyces-derived analogs . For novel derivatives, comparative analysis with synthetic intermediates (e.g., deoxy or carbohydrate-modified analogs) is essential to validate structural assignments .

Q. How can researchers design reproducible bioassays to evaluate this compound’s herbicidal activity?

Standardized bioassays involve:

- Plant models : Select species with known sensitivity to this compound (e.g., Arabidopsis thaliana or Echinochloa crus-galli).

- Dose-response curves : Use logarithmic dilution series (e.g., 0.1–100 µM) to determine IC values.

- Controls : Include glyphosate as a positive control due to its comparable herbicidal activity .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Replicate experiments across independent trials to minimize biological variability .

Q. What are the primary challenges in isolating this compound from Streptomyces hygroscopicus cultures?

Key challenges include:

- Low yield : Optimize fermentation conditions (pH, temperature, nutrient media) to enhance production.

- Purification : Use column chromatography (e.g., reverse-phase HPLC) with UV detection at 260 nm (characteristic of nucleoside absorbance).

- Contaminants : Co-eluting metabolites may require orthogonal methods like ion-exchange chromatography .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed mechanisms of this compound’s phytotoxicity?

Conflicting hypotheses (e.g., inhibition of adenylosuccinate synthetase vs. disruption of tRNA maturation) can be addressed via:

- Molecular docking : Screen this compound against enzyme active sites using software like AutoDock Vina.

- Metabolomic profiling : Compare treated vs. untreated plant tissues via LC-MS to identify disrupted pathways.

- In silico mutagenesis : Predict binding affinities for synthetic analogs to validate target specificity .

Q. What experimental strategies mitigate variability in synthetic yields of this compound analogs?

- Route optimization : Replace low-yielding steps (e.g., Mitsunobu reactions for spirocycle formation) with enzymatic catalysis or photochemical methods.

- Purity control : Monitor intermediates via TLC or inline IR spectroscopy.

- Scale-up protocols : Use flow chemistry to enhance reproducibility in multi-step syntheses .

Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

Contradictory findings (e.g., variable IC values across studies) necessitate:

- Meta-analysis : Systematically compare experimental conditions (e.g., solvent systems, assay endpoints) using tools like PRISMA guidelines.

- Replication studies : Independently validate key results using standardized protocols.

- Data transparency : Publish raw datasets (e.g., NMR spectra, bioassay results) in FAIR-compliant repositories to enable cross-validation .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound derivatives?

- Diverse analogs : Synthesize variants with modifications to the nucleoside, spirocycle, and carbohydrate moieties.

- Quantitative SAR (QSAR) : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.

- Mechanistic validation : Pair SAR data with enzyme inhibition assays or transcriptomic profiling to confirm mode of action .

Methodological Guidance

Q. How to design a systematic review of this compound’s biosynthesis and analog synthesis literature?

- Search strategy : Use databases like SciFinder and PubMed with keywords: “this compound biosynthesis,” “spironucleoside synthesis,” “herbicidal nucleosides.”

- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details. Exclude patents and non-English sources.

- Data extraction : Tabulate synthetic routes, yields, and bioactivity data for comparative analysis .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent phytotoxicity?

- Non-linear regression : Fit bioassay data to a four-parameter logistic model (e.g., using GraphPad Prism).

- Bootstrap analysis : Estimate confidence intervals for IC values.

- Multivariate analysis : Apply PCA to identify confounding variables (e.g., light exposure, plant age) .

Q. How to ensure reproducibility in this compound-related research?

- Detailed protocols : Document all steps in electronic lab notebooks, including instrument calibration data.

- Open data : Share chromatograms, spectral data, and bioassay raw values via platforms like Zenodo or Figshare.

- Peer review : Pre-submission validation by external collaborators to detect methodological gaps .

Tables for Key Data Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.